4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
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Overview
Description
4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various biological targets due to their structural similarity with naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives have been found to exhibit diverse biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . This suggests that the compound may interact with its targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile typically involves the condensation of 3-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Heck reactions, which are catalyzed by palladium complexes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone
- 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives
Uniqueness
4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is unique due to its specific structural configuration, which allows it to exhibit a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c24-20-5-3-4-19(14-20)16-27-22-7-2-1-6-21(22)26-23(27)13-12-17-8-10-18(15-25)11-9-17/h1-14H,16H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYENBMSAKZTTRC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C=CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)/C=C/C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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